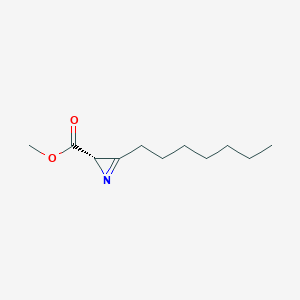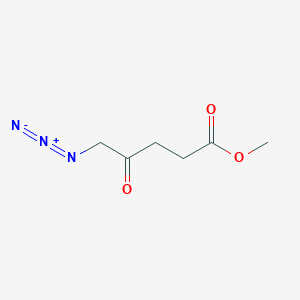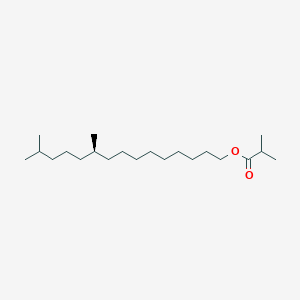![molecular formula C15H15NO2 B14279124 Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate CAS No. 138153-86-3](/img/structure/B14279124.png)
Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4’-amino-6-methyl[1,1’-biphenyl]-2-carboxylate is an organic compound with a complex structure that includes a biphenyl core, an amino group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-amino-6-methyl[1,1’-biphenyl]-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4’-amino-6-methyl[1,1’-biphenyl]-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 4’-amino-6-methyl[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which Methyl 4’-amino-6-methyl[1,1’-biphenyl]-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions. For instance, in biological systems, it may interact with proteins or nucleic acids, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methylbiphenyl: Shares the biphenyl core but lacks the amino and carboxylate groups.
Biphenyl-2-carboxylic acid: Contains the carboxylate group but lacks the amino group and methyl substitution.
Uniqueness
Methyl 4’-amino-6-methyl[1,1’-biphenyl]-2-carboxylate is unique due to the combination of functional groups that confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications .
Propriétés
Numéro CAS |
138153-86-3 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
methyl 2-(4-aminophenyl)-3-methylbenzoate |
InChI |
InChI=1S/C15H15NO2/c1-10-4-3-5-13(15(17)18-2)14(10)11-6-8-12(16)9-7-11/h3-9H,16H2,1-2H3 |
Clé InChI |
IRUAGTQZWKLLHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)OC)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)









![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)


